molecular formula C37H45NO4 B1231654 penitrem D CAS No. 78213-64-6

penitrem D

Cat. No.: B1231654
CAS No.: 78213-64-6
M. Wt: 567.8 g/mol
InChI Key: XOASTWITKYDKAJ-PPQPEBMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penitrem D is a fungal indole-diterpenoid, part of a structurally diverse class of secondary metabolites produced by various Penicillium and Aspergillus species . These compounds share a common core structure comprising a cyclic diterpene skeleton derived from geranylgeranyl diphosphate (GGPP) and an indole moiety originating from tryptophan . This compound holds particular significance in research as a key biosynthetic intermediate in the elaborate pathway leading to the more complex neurotoxin, Penitrem A . The biosynthesis of Penitrem A from its precursor paxilline is a multi-step process involving several oxidative enzymes; this compound is formed from secothis compound through an oxidative transformation that creates a cyclooctane ring . In studies investigating the production of penitrems under various environmental conditions, this compound, along with Penitrems C and F, has been noted to possess a distinctive double bond in its tetrahydropyran ring (between C-23 and C-24), unlike other penitrems that feature an epoxide group at this position . As a member of the tremorgenic indole-diterpene family, its structural features are crucial for understanding the structure-activity relationships and biosynthetic logic of this pharmacologically intriguing class of natural products . This product is intended for research purposes only, specifically for use in analytical chemistry, mycology, and studies of fungal secondary metabolite biosynthesis. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78213-64-6

Molecular Formula

C37H45NO4

Molecular Weight

567.8 g/mol

IUPAC Name

(1S,2R,5S,8R,9R,11S,14R,15S,24S,26S,27S)-14,15,32,32-tetramethyl-23-methylidene-9-prop-1-en-2-yl-10,31-dioxa-17-azanonacyclo[24.4.2.02,15.05,14.06,11.016,30.018,29.021,28.024,27]dotriaconta-6,16(30),18(29),19,21(28)-pentaene-5,8-diol

InChI

InChI=1S/C37H45NO4/c1-17(2)31-25(39)16-22-26(41-31)11-12-35(6)36(7)21(10-13-37(22,35)40)32-30-29-24(38-33(30)36)9-8-19-14-18(3)20-15-23(28(20)27(19)29)34(4,5)42-32/h8-9,16,20-21,23,25-26,28,31-32,38-40H,1,3,10-15H2,2,4-7H3/t20-,21+,23+,25-,26+,28+,31-,32+,35-,36-,37-/m1/s1

InChI Key

XOASTWITKYDKAJ-PPQPEBMASA-N

SMILES

CC(=C)C1C(C=C2C(O1)CCC3(C2(CCC4C3(C5=C6C4OC(C7CC8C7C9=C(CC8=C)C=CC(=C96)N5)(C)C)C)O)C)O

Isomeric SMILES

CC(=C)[C@@H]1[C@@H](C=C2[C@@H](O1)CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C6[C@H]4OC([C@H]7C[C@H]8[C@@H]7C9=C(CC8=C)C=CC(=C96)N5)(C)C)C)O)C)O

Canonical SMILES

CC(=C)C1C(C=C2C(O1)CCC3(C2(CCC4C3(C5=C6C4OC(C7CC8C7C9=C(CC8=C)C=CC(=C96)N5)(C)C)C)O)C)O

Synonyms

penitrem A
penitrem B
penitrem D
penitrem E
penitrems
tremortin
tremortin A
tremortin B

Origin of Product

United States

Fungal Bioproduction and Ecological Context

Identification of Penitrem D-Producing Fungal Species

The ability to synthesize penitrems is found within a specific range of fungal genera, primarily Penicillium and Aspergillus. nih.govresearchgate.net Within these genera, certain species are recognized as the predominant producers.

Penicillium crustosum is widely recognized as the principal producer of the penitrem family of mycotoxins, including this compound. nih.govnih.govwikipedia.org This species is a common foodborne fungus, frequently isolated from protein-rich foods like meats and cheeses, as well as from nuts, fruits, and corn. wikipedia.orgmrnatural.cabustmold.com Historically, penitrem A was the first to be isolated from this species in 1968, initially named tremortin A. nih.gov Subsequent research led to the isolation and characterization of other members of the family, such as penitrems B-F, from P. crustosum cultures. npatlas.org Studies have shown that virtually all tested strains of P. crustosum, regardless of their geographical or ecological origin (from temperate regions to Arctic sea ice), produce penitrems. nih.gov Other Penicillium species have also been associated with penitrem production, such as P. aurantiogriseum (penitrem B) and P. nigricans (penitrems A, C, and E). nih.gov

While Penicillium species are the primary source of penitrems, the Aspergillus genus also contains species capable of producing these or structurally similar indole-diterpenoid mycotoxins. nih.govresearchgate.netnih.gov For instance, Aspergillus sulphureus has been reported to produce a penitrem analogue with anti-insectan properties. nih.gov The soil fungus Aspergillus flavus is known to produce aflatrem (B161629) and β-aflatrem, which are related tremorgenic indole-diterpenes. nih.gov The shared biosynthetic capability across these two genera, which belong to the Eurotiomycetes class, points to a common evolutionary origin for the core genetic pathways required to produce the basic indole-diterpene skeleton. nih.gov

Environmental and Nutritional Factors Influencing Penitrem Production

The biosynthesis of penitrems is not constitutive but is instead highly influenced by a variety of external cues. mdpi.com Fungal secondary metabolism, including mycotoxin production, is often a response to environmental or ecological changes, allowing the organism to adapt and compete. nih.govmdpi.com

Nutrient availability is a critical determinant of penitrem production levels. The type and concentration of carbon and nitrogen sources in the growth substrate significantly modulate the output of these mycotoxins by P. crustosum. nih.govresearchgate.net

Carbon Sources : Studies have demonstrated that glucose has a strong inducing effect on the biosynthesis of penitrems. nih.govresearchgate.net In one comprehensive study, supplementing the culture medium with glucose at a concentration of 50 g/L resulted in the optimal production of all penitrems. nih.gov Higher concentrations of glucose (e.g., 250 g/L) were found to be inhibitory. nih.gov Other carbon sources like D-xylose have been noted to induce penitrem B production in P. aurantiogriseum, while glycerol, citric acid, and succinic acid had negative effects. nih.gov

Nitrogen Sources : The nature of the nitrogen source is equally important. Organic nitrogen sources, particularly amino acids, generally increase penitrem biosynthesis more effectively than inorganic sources. nih.gov Glutamate (B1630785) has been identified as the most favorable nitrogen supplement, significantly boosting the production of these secondary metabolites. nih.govnih.govresearchgate.net Conversely, urea (B33335) and tryptophan did not show the same stimulatory effect. nih.gov

The composition of the growth medium as a whole plays a crucial role. For example, a cheese model medium was found to elicit exceptionally high production of the entire penitrem family, reflecting the ecological niche where P. crustosum is often found. nih.govresearchgate.net

Abiotic environmental factors create stress conditions that can trigger or enhance secondary metabolite production as a protective or adaptive mechanism. nih.gov The production of penitrems by P. crustosum is finely tuned by these physical and chemical parameters.

Temperature : P. crustosum can produce penitrem A over a broad temperature range, typically between 10°C and 30°C, with no production observed at 34°C. nih.gov The optimal temperature can vary depending on the incubation time. For instance, higher concentrations of penitrem A were observed at 24–30°C after 7 days, but after 14 and 21 days of cultivation, 22°C yielded the highest levels. nih.gov An earlier study reported 20°C as the optimum temperature for both growth and toxin production after 28 days. nih.gov

pH : The pH of the substrate significantly influences penitrem production. An elevated pH of around 9 has been shown to increase penitrem A production. nih.gov A systematic study found that basic conditions (pH 9) were more favorable than acidic (pH 3) or neutral (pH 6) conditions for penitrem biosynthesis over a 21-day period. nih.gov

Water Activity (aw) : Relative humidity is another critical factor. A high water activity corresponding to a relative humidity of 99% was found to be optimal for the biosynthesis of penitrem A. nih.gov

Oxidative and Salt Stress : Fungi often respond to oxidative stress by modulating their secondary metabolism. Copper sulfate (B86663) (CuSO₄)-induced oxidative stress has been shown to remarkably stimulate the biosynthesis of all penitrems. nih.govnih.govresearchgate.net In contrast, salt stress, created by elevated concentrations of sodium chloride (NaCl), has an inhibitory effect on penitrem production. nih.govnih.govresearchgate.net

The following interactive table summarizes the influence of various abiotic factors on penitrem production by Penicillium crustosum.

FactorConditionEffect on Penitrem ProductionReference(s)
Temperature 10°C - 30°CActive Production nih.gov
22°C (21 days)Optimal for Penitrem A nih.gov
34°CNo Production nih.gov
pH 9 (Basic)Increased Production nih.gov
3 (Acidic)Lower Production nih.gov
Carbon Source Glucose (50 g/L)Strongest Inducing Effect nih.govnih.gov
Nitrogen Source GlutamateMost Favorable Supplement nih.govnih.gov
Oxidative Stress CuSO₄Stimulatory nih.govnih.gov
Salt Stress High NaClInhibitory nih.govnih.gov
Water Activity 99% RHOptimal nih.gov

Molecular Regulatory Mechanisms of Fungal Secondary Metabolism Related to Penitrem Biosynthesis

The production of penitrems is governed by a complex and multi-layered regulatory network at the molecular level. The genes responsible for the biosynthesis of a specific secondary metabolite are typically organized into a biosynthetic gene cluster (BGC). researchgate.net

The BGC for penitrem A, the precursor to other penitrems, has been identified in Penicillium simplicissimum (the ptm cluster) and Penicillium crustosum (the pen cluster). rsc.org The biosynthesis of the complex penitrem A molecule from the precursors geranylgeranyl diphosphate (B83284) (GGDP) and tryptophan requires a series of enzymatic steps. nih.gov The pathway proceeds through the intermediate paxilline (B40905). rsc.org Key enzymatic transformations include ketoreduction, dimethylallylation, dehydration, hydroxylation, and the crucial construction of a bicyclo[3.2.0]heptane system. rsc.org The final steps to produce this compound involve an ether linkage formation catalyzed by the P450 monooxygenase PtmU. rsc.org

The regulation of these BGCs involves several hierarchical levels. Within the cluster, there is often a pathway-specific transcription factor that controls the expression of the other genes in the cluster. researchgate.net At a higher level, global or broad-domain transcription factors regulate multiple secondary metabolite clusters in response to environmental cues. mdpi.comresearchgate.net

In Aspergillus and Penicillium, a key global regulatory system is the "velvet complex," composed of proteins such as VeA, VelB, and LaeA. researchgate.net The VeA protein, for example, acts as a light-dependent regulator; in the dark, it moves to the nucleus and forms a complex that activates secondary metabolism. researchgate.net While this complex has been shown to regulate the production of various mycotoxins like patulin (B190374) and roquefortine C in Penicillium, its specific role in directly controlling the penitrem (pen) gene cluster requires further targeted investigation. mdpi.comresearchgate.net These global regulators integrate signals related to nutrient availability, pH, and stress, thereby linking the environmental conditions discussed previously to the genetic machinery responsible for penitrem biosynthesis.

Advanced Structural Analysis and Chemodiversity of Penitrems

Elucidation of Penitrem D Stereochemistry and Absolute Configuration

Determining the precise stereochemistry and absolute configuration of this compound is fundamental to understanding its chemical behavior and biological interactions. This compound possesses numerous chiral centers, contributing to its complex three-dimensional structure. The absolute configuration of this compound has been established, defining the specific spatial arrangement of its atoms. psu.edu For instance, the absolute configuration has been reported with specific descriptors for its stereocenters, such as 12S, 14S, 15S, 18S, 19R, 22S, 25R, 26R, 28S, 31R, and 32S. psu.edu Spectroscopic techniques, particularly NMR, along with comparisons to related penitrem analogues with known configurations, have been critical in this process. psu.edu Analysis of proton-proton coupling constants has aided in deducing the relative configurations of the ring systems within this compound, revealing similarities to other penitrems like penitrem B and F. psu.edu The absolute configuration of specific functional groups, such as the hydroxyl group at C-25, has also been determined, contributing to the complete stereochemical assignment of the molecule. psu.edu

Structural Diversity within the Penitrem Family (e.g., Halogenation Patterns, Hydroxylation Sites, Epoxide and Double Bond Variations)

The structural variations observed within the penitrem family contribute significantly to their chemodiversity. These variations include:

Halogenation Patterns: The presence or absence of halogen atoms, such as chlorine at position C-6, is a notable difference among penitrem analogues. mdpi.comresearchgate.netpsu.edu Penitrem C, for example, is distinguished from this compound by the presence of a chlorine atom at C-6. psu.edu

Hydroxylation Sites: The position and presence of hydroxyl groups also vary within the family. Penitrem B and F differ from penitrem A by the absence of a hydroxyl group at C-15. psu.edu Penitrem G is characterized by a hydroxyl group at C-23. researchgate.net

Epoxide and Double Bond Variations: The nature of the functional group at the C-23,C-24 position, whether an epoxide or a double bond, is another key element of structural diversity. mdpi.comresearchgate.net this compound contains a double bond at C-23,C-24, in contrast to the epoxide found in penitrems A, B, E, and F. mdpi.comresearchgate.net

These structural differences among penitrem analogues can lead to variations in their biological activities. mdpi.com

Characterization of this compound Analogues and Related Indole-Diterpenoids

Several analogues and related indole-diterpenoids exhibiting structural similarities to this compound have been characterized.

Secopenitrems are a group of penitrem analogues that lack the ether linkage between C-16 and C-18 present in penitrems A-F. nih.govnih.gov Secothis compound has been isolated from Penicillium crustosum, and its structure was determined through extensive spectroscopic analysis, including NMR and mass spectrometry, and by comparison with related compounds. nih.gov Secopenitrem B is another known secopenitrem. nih.govresearchgate.net

Thomitrems constitute another family of compounds related to penitrems. Thomitrem A and Thomitrem E, isolated from Penicillium crustosum, share a structural resemblance to secopenitrem B but are characterized by an 18(19)-double bond and the absence of the typical penitrem 17(18)-ether linkage. researchgate.netnih.govresearchgate.netnih.gov Their structures were elucidated using NMR spectroscopy and by comparison with penitrem structures. nih.gov

Penitrems share a common indole-diterpene backbone with other classes of these natural products, but they are distinguished by specific structural elaborations. Comparative structural analysis with compounds like paxilline (B40905), lolitrems, janthitrems/shearinines, terpendoles, and aflatrems reveals the unique features of the penitrem skeleton. mdpi.comnih.govresearchgate.netmdpi.comgoogle.comresearchgate.net While all are derived from a cyclic diterpene and an indole (B1671886) moiety, the specific cyclization patterns, ring systems, and functional group modifications define each class. mdpi.comnih.govresearchgate.net Penitrems, for instance, feature additional isoprene (B109036) units that form a cyclopentile ring fused to the benzylic ring, along with characteristic functional groups such as chlorine, epoxide, and ether bridges. mdpi.com These features differentiate them from other indole-diterpene subgroups. mdpi.comnih.gov

Total Synthesis Approaches to this compound

The challenging structural complexity of this compound has made it a compelling target for total synthesis in organic chemistry. The successful total synthesis of this compound requires the development of sophisticated strategies to construct its multiple stereocenters and complex ring system with high precision. jst.go.jpresearchgate.netacs.org The Smith group has successfully achieved a convergent and stereocontrolled total synthesis of (-)-penitrem D. researchgate.netacs.org This synthetic route involved the asymmetric synthesis of key fragments and their subsequent coupling. acs.org Notable aspects of the synthesis included the controlled assembly of specific rings, the introduction of functional groups through reactions like autoxidation, and late-stage stereoselective cyclizations to complete the polycyclic core. acs.org The total synthesis of this compound has provided valuable insights and methodologies for the synthesis of other complex natural products. researchgate.net

Biological Activities and Mechanisms of Action Cellular and Molecular Levels

Neurobiological Activity and Associated Cellular Mechanisms

Penitrem D is known for its potent tremorgenic effects, which can cause tremors and seizures in animals. ontosight.aismolecule.com These neurological effects are linked to several mechanisms, including the modulation of neurotransmitter systems and interaction with ion channels. researchgate.netwikipedia.org

Interaction with Ion Channels, Specifically KCa1.1 (Maxi-K) Channels

Tremorgenic mycotoxins, including penitrems, are known to antagonize large conductance calcium-activated potassium ion channels, also known as Maxi-K or BK channels (KCa1.1). researchgate.netsciforum.nettocris.compnas.orgfrontiersin.org These channels are crucial regulators of cellular excitability and neurotransmitter release in neurons. sciforum.netnih.govsciforum.net Penitrem A, a related penitrem, is a potent and selective blocker of BKCa (KCa1.1) channels. tocris.com Studies have shown that penitrem A can inhibit the binding of charybdotoxin (B568394) to Maxi-K channels in bovine aortic smooth-muscle sarcolemmal membranes and inhibit these channels in electrophysiological experiments. oup.com The interaction of penitrems with BK channels has been investigated through in silico binding studies, showing binding to the calcium-sensing aspartic acid moieties at the calcium bowl and binding sites of BK channel crystal structures. researchgate.netnih.gov

Modulation of Neurotransmitter Systems (e.g., GABAergic and Glutamatergic System Interactions)

This compound has been shown to affect neurotransmitter release in the central nervous system, notably increasing the spontaneous release of glutamate (B1630785) and gamma-aminobutyric acid (GABA) from neuronal cells. smolecule.com These interactions, primarily affecting glutamate and GABA signaling pathways, can lead to excitotoxicity. smolecule.com Tremorgens, in experimental systems, are reported to inhibit GABA receptors. researchgate.net Penitrem A interferes with GABAergic neurotransmission by inhibiting GABA(A) receptors in a region-specific manner in the forebrain and cerebellum. researchgate.net Impairment of GABAergic neurotransmission can lead to the spontaneous release of excitatory amino acids like glutamate and aspartate, as well as the inhibitory neurotransmitter GABA, resulting in imbalanced GABAergic signaling and neurological disorders such as tremors. wikipedia.org Penitrem A has also been shown to inhibit the high-affinity uptake of GABA and glutamate into cerebellar synaptosomes. researchgate.net Excessive release of glutamate from nerve cells is a hallmark in some neurodegenerative conditions, and mycotoxins like verruculogen (B192650) and penitrem have been shown to significantly increase glutamate release. imrpress.com

Effects on Neuronal Cell Viability and Intracellular Signaling Pathways in In Vitro Models (e.g., Reactive Oxygen Species Production, Calcium Homeostasis Disruption, JNK Pathway Activation)

Penitrem A has been found to be toxic to cerebellar granule neurons in vitro, causing a time- and concentration-dependent reduction in cell survival. nih.gov Penitrem A exposure can lead to the production of reactive oxygen species (ROS) in human neutrophils and rat cerebellar granule cells, contributing to oxidative stress in neurons. researchgate.netwikipedia.orgnih.govresearchgate.net ROS production is likely involved in the induction of neuronal death following penitrem A exposure. nih.gov Disruption of calcium homeostasis and activation of the JNK pathway may also play a role in penitrem A neurotoxicity. researchgate.netnih.gov Studies have shown that penitrem A caused a concentration-dependent increase in ROS production in cerebellar granule cells. nih.gov Co-incubation with agents that affect calcium (BAPTA-AM), oxidative stress (vitamin E), and the JNK pathway (SP600125) significantly reduced penitrem A-induced cell death in these neurons. nih.gov

Mechanistic Studies of Tremorgenic Effects in Animal Models

In animal models, penitrem A induces neurotoxicity characterized by sustained tremors and convulsions. researchgate.netwikipedia.org This is mediated through mechanisms including GABA neurotransmitter dysfunction, blockage of BK channels, and release of excitatory neurotransmitters like glutamate and aspartate. researchgate.netwikipedia.org In rats, intraperitoneal injection of penitrem A leads to severe generalized tremors and ataxia. nih.gov Studies in rats injected with penitrem A have shown marked increases in the release of GABA, glutamate, and aspartate at cerebrocortical synapses. veterinaryevidence.org The tremor mechanism induced by penitrem A in mice may differ from that of harmaline. nih.gov Penitrem A has also been shown to induce tremors in mice by acting as an antagonist to the production of the neurotransmitter glycine. ukvetcompanionanimal.com

Investigational Biological Activities in Cellular and Biochemical Models

Beyond its neurotoxic effects, penitrems have been investigated for other biological activities in various models. smolecule.compnas.orgnih.goviiab.metermedia.plfrontiersin.orgoup.com

Anti-proliferative Effects in Various Cancer Cell Lines

Penitrem-type indole (B1671886) diterpenoids, including penitrems A, B, D, E, and F, have demonstrated promising in vitro antiproliferative effects against various cancer cell lines, particularly human breast cancer cells. researchgate.netnih.govmdpi.comresearchgate.net Penitrem A has shown dose-dependent inhibition of proliferation in breast cancer cell lines such as BT-474, MDA-MB-231, and SK-BR-3. researchgate.netresearchgate.net The triple-negative MDA-MB-231 cells were found to be among the most sensitive to the antiproliferative effects of penitrem A. researchgate.net Penitrem A's antiproliferative effects in MDA-MB-231 cells may be associated with the suppression of the Wnt/β-catenin pathway. nih.govnih.govmdpi.com Studies have also indicated that penitrem A can induce G1 cell cycle arrest in breast cancer cells and upregulate the expression of the arrest protein p27. researchgate.netresearchgate.net Furthermore, penitrem A has shown synergistic antiproliferative effects when combined with anti-HER drugs, which was linked to reduced activation of EGFR and HER2 receptors, as well as reduced active forms of AKT and STAT3. researchgate.netresearchgate.net Penitrem B has displayed notable antiproliferative activity against MCF-7 cells. mdpi.com

Summary of Antiproliferative Effects of Penitrems (Example Data)

CompoundCell LineEffect on ProliferationAssociated Mechanism(s)Citation
Penitrem AMDA-MB-231InhibitionSuppression of Wnt/β-catenin pathway, G1 cell cycle arrest, p27 upregulation, synergy with anti-HER drugs (reduced AKT/STAT3) researchgate.netnih.govresearchgate.netnih.govmdpi.com
Penitrem ABT-474, SK-BR-3InhibitionDose-dependent inhibition researchgate.netresearchgate.net
Penitrem BMCF-7InhibitionHigh antiproliferative activity mdpi.com

Inhibition of Cellular Migration and Invasion in In Vitro Assays

This compound, along with other penitrem-type indole diterpenoids, has demonstrated the ability to suppress the migration and invasion of cancer cells in in vitro assays. researchgate.netresearchgate.netnih.gov Studies have shown that this compound can significantly suppress migration and invasion in HeLa cells. researchgate.net This effect has also been observed in human breast cancer cells, where penitrem-type indole diterpenoids were found to suppress proliferation, migration, and invasion. researchgate.netresearchgate.netnih.gov

Research utilizing wound-healing assays and Cultrex® BME cell invasion assays has evaluated the antimigratory and anti-invasive properties of penitrems, including this compound, against highly metastatic human breast cancer cells like MDA-MB-231. nih.gov Subtoxic concentrations of penitrems were used in these studies, with penitrems A, B, and D showing the highest antimigratory effects among the tested compounds. nih.gov

Impact on Smooth Muscle Contraction

This compound belongs to a group of tremorgenic indole alkaloids known to potently inhibit smooth muscle high-conductance calcium-activated potassium channels, also referred to as BK channels or KCa1.1 channels. caymanchem.com Smooth muscle contraction is a process that depends on calcium influx, which increases intracellular calcium levels through mechanisms including the opening of L-type voltage-gated calcium channels and calcium-induced calcium release from the sarcoplasmic reticulum. nih.govcvphysiology.comteachmephysiology.com The increased intracellular calcium binds to calmodulin, activating myosin light chain kinase (MLCK), which phosphorylates myosin light chains, leading to cross-bridge formation and contraction. cvphysiology.comteachmephysiology.comkoracademy.com Inhibition of BK channels by compounds like this compound can impact the repolarization of the cell membrane, thereby influencing smooth muscle excitability and contraction. nih.govt3db.ca

Structure-Activity Relationship (SAR) Studies for Defined Biological Responses

Structure-Activity Relationship (SAR) studies aim to understand how structural characteristics of chemical compounds relate to their biological activities. sysrevpharm.orgcollaborativedrug.com For penitrems, SAR studies are crucial for identifying structural features that influence their diverse biological properties, including their effects on cellular migration, invasion, and ion channels. nih.gov

Analysis of the structure of penitrems and related compounds suggests that specific structural pharmacophoric features are primarily implicated in influencing biological activity. nih.gov Studies investigating the antiproliferative, antimigratory, and anti-invasive effects of penitrems A-F and their biosynthetic precursors have contributed to understanding the SAR within this class of compounds. nih.govnih.gov For instance, penitrems A, B, D, E, and F, along with precursors like paspaline (B1678556) and emindole SB, have been evaluated for their activity against breast cancer cells. nih.gov

SAR studies also seek to identify structural modifications that could potentially reduce undesirable toxicities, such as BK channel inhibition and tremorgenicity, while maintaining or enhancing desirable biological properties like antimigratory and anti-invasive effects. nih.gov Biosynthetic precursors like paspaline and emindole SB, which lack BK channel inhibition and tremorgenicity, have been identified as simpler indole diterpene skeletons that retain some of the favorable activities observed in more complex penitrems like penitrem A. nih.gov This suggests that certain structural elements present in the more complex penitrem structures, but absent in the simpler precursors, may be responsible for the BK channel inhibition and tremorgenic effects.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound3035208
Penitrem A6610243
Penitrem B3084087
Penitrem C119470
Penitrem E3086087
Penitrem F3086086
Paspaline64384
Emindole SB101441542

Data Tables

While detailed quantitative data for this compound's specific inhibition of cellular migration/invasion and impact on smooth muscle contraction across various studies were not consistently available in a format suitable for a single comprehensive table within the search results, the qualitative findings are summarized in the text. The SAR studies indicate differential activities among penitrem analogs, suggesting that structural variations influence their biological effects.

For illustrative purposes, a conceptual table structure for presenting such data, if available, would include columns for the cell line or tissue type, the specific biological activity measured (e.g., % inhibition of migration, IC50 for smooth muscle contraction), and the concentration of this compound used.

Cell Line/Tissue TypeBiological Activity MeasuredThis compound ConcentrationResult/Finding
HeLa CellsInhibition of Migration[Concentration][Result]
HeLa CellsInhibition of Invasion[Concentration][Result]
MDA-MB-231 CellsInhibition of Migration[Concentration][Result]
MDA-MB-231 CellsInhibition of Invasion[Concentration][Result]
Smooth Muscle TissueInhibition of Contraction[Concentration][Result]

Research Methodologies and Analytical Approaches

Isolation and Purification Techniques for Penitrems

The isolation of penitrems, including penitrem D, typically begins with the cultivation of producing fungal strains, such as Penicillium crustosum, often on specific media like Czapek-Dox broth supplemented with yeast extract. researchgate.netresearchgate.netmdpi.com Following cultivation, the mycelium is extracted using organic solvents. researchgate.netresearchgate.netmdpi.com The crude extract, containing a mixture of penitrems and other fungal metabolites, is then subjected to various separation and purification techniques. researchgate.netresearchgate.netmdpi.com Column chromatography is a common initial step for separating the penitrems from less polar or more polar compounds. researchgate.netresearchgate.netmdpi.comnih.gov

Advanced Chromatographic Separations (e.g., High-Performance Liquid Chromatography (HPLC), HPLC-Mass Spectrometry (MS/MS))

High-Performance Liquid Chromatography (HPLC) plays a crucial role in the purification of penitrems, allowing for the separation of closely related analogs. researchgate.netresearchgate.netmdpi.comasm.orgnih.gov Preparative HPLC is often employed to obtain purified penitrem compounds in sufficient quantities for detailed analysis. researchgate.netresearchgate.netmdpi.comnih.gov The structures of isolated penitrems are subsequently confirmed using spectroscopic methods. mdpi.comnih.gov

For the analysis and detection of penitrems in various matrices, including food and feed samples, liquid chromatography coupled to mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are widely used due to their high specificity and sensitivity. researchgate.netresearchgate.netmdpi.commdpi.com These methods enable the simultaneous determination of multiple mycotoxins. researchgate.netmdpi.commdpi.com LC-MS/MS methods often involve sample extraction and clean-up steps before chromatographic separation and detection. researchgate.net Reversed-phase LC is commonly used for the separation of penitrems. researchgate.netfrontiersin.org

Spectroscopic and Spectrometric Techniques for Comprehensive Structural Characterization

Detailed structural elucidation of penitrems relies heavily on advanced spectroscopic and spectrometric techniques. researchgate.nettandfonline.comuni.luuni.luscispace.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)

High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is essential for determining the detailed structure of penitrems. rsc.orgrsc.orgpsu.edupsu.edu Analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (n.O.e.) provides information about the connectivity of atoms and the relative configuration of chiral centers within the complex penitrem structure. rsc.orgrsc.orgpsu.edu ¹³C NMR data, including information from DEPT experiments and ¹H-¹³C correlation spectra, are used in the assignment of carbon resonances. psu.edu

High-Resolution Mass Spectrometry and Fragmentation Analysis

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is critical for determining the molecular formula and exact mass of penitrems and their metabolites. nih.govmdpi.comresearchgate.netmdpi.comnih.gov Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), provides characteristic product ions that aid in the identification and structural confirmation of penitrems. mdpi.comresearchgate.netmdpi.comresearchgate.net These fragmentation patterns can also be used to characterize potential biotransformation products. mdpi.comresearchgate.net Accurate mass measurements of fragment ions are highly informative for structural analysis. mdpi.comnih.gov

Chiroptical Methods for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism (ECD) Spectroscopy)

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) spectroscopy, are valuable tools for determining the absolute configuration of chiral molecules like penitrems. researchgate.netencyclopedia.pubnih.govfrontiersin.orgmdpi.com While techniques like X-ray crystallography and NMR methods can be used for absolute configuration assignment, chiroptical methods offer alternative, non-destructive approaches, particularly useful for compounds that are difficult to crystallize or for molecules in solution. researchgate.netnih.govmdpi.com ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is sensitive to both the conformation and configuration of a chiral molecule. encyclopedia.pubfrontiersin.org Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental ECD spectra to assign absolute configurations. researchgate.netnih.govfrontiersin.org

Genetic and Molecular Biology Approaches in Biosynthesis Research

Genetic and molecular biology approaches are increasingly employed to understand the biosynthesis of complex natural products like penitrems. researchgate.nettandfonline.comnih.govtandfonline.comnih.gov Research in this area involves identifying and studying the genes responsible for penitrem production, which are typically organized in biosynthetic gene clusters (BGCs). tandfonline.comnih.govtandfonline.comnih.gov Heterologous reconstitution of penitrem biosynthetic machinery in suitable host organisms, such as Aspergillus oryzae, allows for the elucidation of the enzymatic steps involved in the pathway. researchgate.netnih.govtandfonline.com This approach has been used to identify enzymes responsible for key transformations in penitrem biosynthesis, including prenylation-initiated cyclization and oxidative processes catalyzed by cytochrome P450 enzymes. researchgate.netnih.gov Genetic analysis, including gene knockout studies, can also provide insights into the function of specific genes within the biosynthetic cluster. nih.gov

Gene Cloning, Sequencing, and Bioinformatics for Cluster Identification

The biosynthesis of indole-diterpenes like penitrems is governed by gene clusters. nih.govnih.gov Molecular cloning, sequencing, and bioinformatics play crucial roles in identifying and characterizing these gene clusters in producing fungi such as Penicillium crustosum. nih.govasm.org

Studies involving Penicillium crustosum and Penicillium janthinellum have utilized techniques such as PCR, cosmid library screening, and Illumina sequencing to identify gene clusters responsible for the synthesis of penitremane and janthitremane families of indole-diterpenes, which include penitrems. nih.gov Bioinformatic analysis of sequenced contigs allows for the identification of putative genes within these clusters, with predicted functions based on similarity to characterized proteins involved in related biosynthetic pathways, such as the PAX cluster for paxilline (B40905) biosynthesis in Penicillium paxilli. nih.govnih.gov For instance, in P. crustosum, a contiguous sequence of 66,022-bp was generated and subjected to bioinformatic analysis, identifying 23 predicted open reading frames (ORFs), some of which were orthologs of genes in the PAX cluster. nih.gov These studies help to resolve the genetic basis for the structural diversity observed in indole-diterpene natural products. nih.govasm.org

Isotopic Labeling and Precursor Feeding Experiments for Pathway Tracing

Isotopic labeling and precursor feeding experiments are essential techniques for tracing the biosynthetic pathway of complex natural products like this compound. doi.orgosti.govbiorxiv.org By providing fungal cultures with isotopically labeled precursors, researchers can track which atoms from the precursor are incorporated into the final this compound molecule, thereby mapping the enzymatic steps involved. doi.orgosti.gov

Stable isotope labeling (SIL) introduces heavy isotopes (e.g., ¹³C, ¹⁵N) into biological systems, allowing researchers to distinguish labeled metabolites from their unlabeled counterparts using mass spectrometry. doi.orgosti.govbiorxiv.org Tracer-based SIL, where a labeled precursor is administered, is particularly useful for focusing on metabolites derived from a specific pathway. doi.orgosti.gov Although specific details on isotopic labeling for this compound biosynthesis are not extensively detailed in the provided snippets, the general principle involves feeding labeled precursors of indole-diterpenes, such as those derived from tryptophan and geranylgeranyl pyrophosphate (GGPP), to penitrem-producing fungi. acs.orgrsc.org Analysis of the resulting labeled this compound by techniques like LC-MS/MS can reveal the incorporation pattern of the isotopes, providing insights into the enzymatic transformations occurring during biosynthesis. doi.orgcore.ac.uk This approach has been successfully applied to trace the biosynthesis of other microbial metabolites. core.ac.uk

In Vitro Cellular and Biochemical Assay Development

In vitro assays are critical for assessing the biological activities of this compound and understanding its mechanisms of action at the cellular and biochemical levels. nih.govdatabiotech.co.il

Development of Mammalian Cell Culture Models for Biological Activity Assessment

Mammalian cell culture models are widely used to evaluate the biological activity of mycotoxins like this compound, including their cytotoxicity and effects on specific cellular pathways. researchgate.netnih.govgulhanemedj.org

Studies have utilized human breast cancer cell lines, such as MCF-7 and MDA-MB-231, to assess the antiproliferative, antimigratory, and anti-invasive effects of penitrems, including this compound. nih.govnih.gov These cell lines provide a controlled environment to study the direct impact of this compound on mammalian cells, independent of systemic physiological responses. gulhanemedj.org Cytotoxic effects of penitrems A-F, including this compound, have also been reported on cell lines such as HepG2 and CCF-STTG1. researchgate.net

Receptor Binding and Ion Channel Functional Assays

This compound is known to modulate ion channels, particularly large conductance calcium-activated potassium (BK) channels. nih.govmdpi.comresearchgate.net Receptor binding and ion channel functional assays are employed to characterize these interactions.

Receptor binding assays can assess the affinity of this compound for specific receptor sites on ion channels. Functional assays, such as electrophysiology (e.g., patch clamp), measure the effect of this compound on ion channel activity, such as ion flow across the cell membrane. psu.edu Penitrem A, a closely related penitrem, has been characterized for its effects on BK channels using whole-cell currents from transfected human embryonic kidney 293 cells and in inside-out and cell-attached patches. mdpi.comresearchgate.net These studies have shown that penitrem A blocks BK channels with varying potency depending on the presence of auxiliary subunits. mdpi.comresearchgate.net Penitrem A has also been shown to inhibit the interaction of charybdotoxin (B568394) with the BK channel through an allosteric mechanism. pnas.org While specific functional assay data for this compound is less prominent in the provided snippets compared to penitrem A, the methodologies applied to penitrem A are indicative of the approaches used to study the interaction of penitrems with ion channels.

Enzyme Activity Assays for Mechanistic Studies

Enzyme activity assays are valuable tools for investigating the potential interactions of this compound with enzymes and for studying the enzymes involved in its biosynthesis or metabolism. databiotech.co.ilmdpi.comsigmaaldrich.comwikipedia.org

These assays can be used to determine if this compound inhibits or activates specific enzymes, providing insights into its cellular mechanisms. databiotech.co.ilmdpi.com For example, penitrems have been reported to inhibit mammalian acyl-CoA:cholesterol O-acyltransferase (ACAT) and mitotic kinesin, which would be studied using relevant enzyme activity assays. nih.gov Furthermore, enzyme assays are crucial for characterizing the activity of enzymes within the penitrem biosynthetic pathway, such as prenyltransferases, monooxygenases, and cyclases, to understand their catalytic functions and substrate specificities. acs.orgrsc.orgmdpi.com These assays typically involve incubating the enzyme with its substrate under controlled conditions and measuring the rate of product formation or substrate consumption, often using spectroscopic or chromatographic methods. databiotech.co.ilwikipedia.org

Development of Quantitative Analytical Methods for this compound in Research Matrices

Accurate quantification of this compound in various research matrices is essential for studying its production, distribution, and biological effects. researchgate.netmdpi.comoup.com

Quantitative analytical methods for penitrems, including this compound, often utilize techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). researchgate.netmdpi.com This method provides high sensitivity and specificity for the detection and quantification of mycotoxins in complex samples. researchgate.netmdpi.comnih.gov Sample preparation steps, including extraction and clean-up, are typically required to isolate penitrems from matrices such as fungal cultures, biological samples (e.g., cell cultures, tissues), and food or feed. researchgate.netmdpi.comoup.comnih.gov

HPLC-MS/MS methods for penitrems involve reversed-phase LC separation followed by ionization (e.g., positive electrospray ionization) and detection by triple quadrupole or linear ion trap MS/MS, monitoring specific mass transitions characteristic of each penitrem. mdpi.com Limits of detection (LODs) and limits of quantification (LOQs) are determined to ensure the sensitivity of the method. researchgate.netoup.com For example, an HPLC-MS/MS method was developed for the quantitative analysis of penitrems A-F in cheese, achieving specific LODs and LOQs for each compound. researchgate.net

Method Validation for Specific Research Applications

The accurate and reliable quantification of this compound in various matrices is crucial for research into its occurrence, toxicology, and potential impact. Method validation is a critical step in ensuring that analytical procedures are suitable for their intended purpose, providing confidence in the generated data. Validation typically involves evaluating parameters such as linearity, sensitivity (limit of detection and quantification), accuracy (recovery), precision (repeatability and reproducibility), specificity, and robustness. researchgate.netlabmanager.com

Research applications involving this compound often necessitate the development and validation of highly sensitive and selective analytical methods, particularly when dealing with complex biological or food matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely employed technique for mycotoxin analysis, including this compound, due to its ability to provide both separation and specific detection. mdpi.commdpi.comtrilogylab.comnih.gov

Studies focusing on the detection and quantification of Penicillium metabolites, which include this compound, in matrices such as nuts have utilized and validated HPLC-MS/MS methods. One such study aimed to develop and validate a method for the simultaneous determination of 19 metabolites produced by Penicillium spp. in various nuts, including chestnuts, hazelnuts, walnuts, and almonds. mdpi.comnih.gov The validation parameters assessed in this research included linearity, limits of quantification (LOQ), limits of detection (LOD), recovery, matrix effect, specificity, and selectivity. mdpi.com

For the linearity assessment, calibration curves were constructed using matrix-matched standards. nih.gov Correlation coefficients (R²) were consistently above 0.9999, indicating a strong linear relationship between the analyte concentration and the instrument response within the tested range. nih.gov

The sensitivity of the method was evaluated by determining the LOD and LOQ for each analyte in the different nut matrices. While specific LOD and LOQ values for this compound in this particular study were not detailed in the provided snippets, the research generally reported satisfactory sensitivity for the targeted Penicillium metabolites, with LODs and LOQs suitable for detecting trace levels of contamination. mdpi.comcnr.it

Recovery studies were performed to assess the accuracy of the method, which involves spiking blank matrix samples with known concentrations of the analyte and determining the percentage of the spiked amount that is recovered during the analysis. researchgate.net The method performance parameters, including matrix effects and recoveries, were investigated. nih.gov

Precision, encompassing repeatability and reproducibility, is another key validation parameter. Repeatability assesses the variability of results obtained under the same conditions over a short period, while reproducibility assesses variability under different conditions (e.g., different analysts, instruments, or days). researchgate.net

Matrix effects, which refer to the influence of co-eluting compounds from the sample matrix on the ionization efficiency of the analyte in mass spectrometry, were also evaluated during method validation. mdpi.comnih.govwaters.com Matrix-matched calibration is often employed to compensate for significant matrix effects, ensuring accurate quantification. cnr.itwaters.com

While the provided information specifically highlights method validation for a panel of Penicillium metabolites in nuts using HPLC-MS/MS, the principles and parameters described are generally applicable to the validation of analytical methods for this compound in other research matrices, such as biological samples or other foodstuffs. mdpi.commdpi.com

Detailed research findings from method validation studies for this compound would typically include tables presenting the validated range, LOD, LOQ, accuracy (mean recovery and associated variability), and precision (RSD values for repeatability and reproducibility) for this compound in the specific matrix under investigation.

Here is an example of how validation data might be presented, based on the types of parameters reported in similar mycotoxin validation studies:

Validation ParameterValue/RangeMatrixAnalytical Technique
Linearity (R²)> 0.9999Nuts (Mixed)HPLC-MS/MS
LODNuts (Specific types)HPLC-MS/MS
LOQNuts (Specific types)HPLC-MS/MS
Recovery (%)Nuts (Specific types)HPLC-MS/MS
Repeatability (RSD %)Nuts (Specific types)HPLC-MS/MS
Reproducibility (RSD %)Nuts (Specific types)HPLC-MS/MS

The validation of analytical methods for this compound ensures that researchers can confidently identify and quantify this compound in various samples, supporting studies on its natural occurrence, toxicological properties, and potential implications for human and animal health.

Future Research Directions and Translational Potential

Deeper Elucidation of Biosynthetic Pathway Complexities and Diversification Mechanisms

Understanding the intricate biosynthetic pathway of penitrem D is crucial for potential bioengineering efforts and the discovery of novel analogs. This compound is a complex indole (B1671886) diterpenoid, and its biosynthesis involves the elaboration of a core structure derived from geranylgeranyl diphosphate (B83284) and an indole moiety mdpi.com. The pathway shares initial steps with other indole diterpenes like paxilline (B40905), involving a common indolotricarbocyclic motif nih.gov. Subsequent diversification leads to the unique structural features of penitrems, including additional isoprene (B109036) units forming a cyclopentile moiety and various functional groups like chlorine and epoxide bridges mdpi.com.

Research has identified gene clusters responsible for penitrem biosynthesis in fungi such as Penicillium simplicissimum researchgate.net. These clusters contain genes for paxilline biosynthesis along with additional genes specific to penitrem production researchgate.net. Enzymes like prenyltransferases and oxidoreductases play key roles in tailoring the core structure and introducing diversity researchgate.netacs.org. For instance, the oxidoreductase PtmO in P. simplicissimum catalyzes the oxidation of an isoprenyl group, enabling the incorporation of a hydroxyl group researchgate.netacs.org. Another enzyme, PtmE, catalyzes a prenylation-initiated cationic cyclization to form the bicyclo[3.2.0]heptane skeleton found in penitrems researchgate.net.

Future research should focus on fully characterizing the function of each enzyme in the penitrem biosynthetic pathway and understanding the regulatory mechanisms that control gene expression and product diversification. This includes investigating how different fungal species produce variations of the penitrem structure and the evolutionary processes that led to this diversity acs.org. Techniques like gene knockout studies, enzyme assays, and structural biology will be essential to unraveling these complexities.

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action

While this compound is known for its neurotoxic effects, particularly its antagonism of high-conductance Ca2+-activated potassium (BK) channels, research is uncovering additional biological targets and mechanisms of action nih.govmdpi.comresearchgate.net. Penitrems have demonstrated antiproliferative, antimigratory, and anti-invasive activities in various cancer cell lines, including breast cancer cells nih.govmdpi.comresearchgate.net.

Studies have shown that penitrem A, a related penitrem, can suppress total β-catenin levels in breast cancer cells, suggesting interference with the Wnt/β-catenin pathway nih.gov. This pathway is known to contribute to the migratory and invasive potential of breast cancer cells nih.gov. While BK channel inhibition is a known activity, some studies suggest that the effects on the Wnt/β-catenin pathway might occur through BK channel-independent mechanisms nih.gov.

Furthermore, penitrem-type indole diterpenoids have been found to suppress proliferation, migration, and invasion of human breast cancer cells biorxiv.org. Research into synthetic indole diterpenoid mimics has also indicated potential interactions with cellular targets involved in spindle microtubule assembly and the ubiquitin-proteasome system, affecting proteins like CENP-A biorxiv.org. These findings suggest that penitrems and their analogs may exert their effects through multiple pathways.

Future research should employ advanced techniques such as target identification screens, proteomics, and transcriptomics to comprehensively map the cellular targets of this compound. Investigating the downstream effects of this compound binding to these targets will provide a more complete picture of its mechanisms of action. Understanding these diverse mechanisms could reveal new therapeutic opportunities beyond its known neurotoxicity.

Exploration of Synthetic Analogs and Derivatives as Mechanistic Probes

The structural complexity of this compound makes total synthesis a significant challenge, but successful synthetic efforts have been reported nih.govacs.orgresearchgate.netacs.org. The ability to synthesize this compound and its analogs is crucial for developing mechanistic probes and exploring structure-activity relationships mdpi.comnih.govnih.gov.

Synthetic studies have provided insights into the chemical reactivity of complex heterocyclic scaffolds present in penitrems nih.gov. Strategies have involved the convergent construction of the polycyclic indole fragment and the assembly of the polycyclic terpenoid motif nih.gov. These synthetic routes allow for the systematic modification of the this compound structure to create analogs with altered biological activities.

Future research should leverage advanced synthetic methodologies to generate a diverse library of this compound analogs and derivatives. These compounds can serve as valuable tools to probe specific biological targets and pathways. By systematically varying different parts of the molecule, researchers can delineate the structural requirements for specific activities, such as BK channel modulation, Wnt/β-catenin pathway inhibition, or effects on microtubule dynamics. This will aid in the design of compounds with improved specificity and reduced off-target effects.

Advanced Methodological Development for Comprehensive this compound Research

Comprehensive research on this compound necessitates the development and application of advanced methodologies across various disciplines. This includes sophisticated analytical techniques for detection and quantification, as well as advanced biological assays.

Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the identification, structural elucidation, and quantitative analysis of this compound and its metabolites in complex biological and environmental matrices awi.de. Further development in these areas could lead to more sensitive and high-throughput methods.

For studying the biological effects of this compound, advanced cell-based assays, including high-content screening and live-cell imaging, can provide detailed information on cellular responses, target engagement, and dynamic processes like microtubule assembly or signal transduction pathways biorxiv.orgawi.de. In silico methods, such as molecular docking and dynamics simulations, can complement experimental studies by providing insights into the binding interactions of this compound with its targets mdpi.com.

Future methodological development should also focus on integrating different data types, such as genomic, proteomic, and metabolomic data, to gain a holistic understanding of this compound's impact on biological systems. This includes developing bioinformatics tools and computational models to analyze and interpret complex datasets. Furthermore, standardized protocols for this compound research, from production and purification to biological testing, would enhance reproducibility and comparability of results across different studies.

Role of this compound in Fungal Chemical Ecology and Inter-species Interactions

This compound is a secondary metabolite produced by fungi, primarily of the Penicillium genus researchgate.net. Secondary metabolites often play significant roles in the chemical ecology of the producing organism, mediating interactions with other microbes, plants, and animals mdpi.comresearchgate.netnih.gov. While this compound is known for its tremorgenic effects in mammals, its ecological function in the fungal environment is less well-understood.

Fungal secondary metabolites can serve various purposes, including defense against predators (such as insects) or competitors (other fungi or bacteria), communication signals, or adaptations to specific environmental niches mdpi.comresearchgate.netnih.gov. Penicillium species are common in soil and on decaying organic matter, environments where inter-species interactions are prevalent mdpi.com.

Research suggests that some mycotoxins produced by fungi may protect the substrate from insect pests mdpi.com. Given the neurotoxic effects of penitrems on mammals, it is plausible that they also deter or affect insects or other invertebrates in the fungal environment. Studies on fungal antagonism and defense mechanisms highlight the importance of bioactive metabolites in mediating these interactions researchgate.net.

Future research should investigate the ecological context of this compound production. This could involve studying the interactions of penitrem-producing fungi with other organisms in their natural habitats. Experiments could assess the effects of this compound on potential competitors, predators, or symbiotic partners. Techniques such as co-culturing experiments, chemical profiling of fungal exudates, and behavioral assays with invertebrates could provide insights into the ecological role of this compound. Understanding its function in fungal chemical ecology can shed light on the evolutionary pressures that led to its biosynthesis and potentially reveal new avenues for its application.

Q & A

Q. How can researchers determine the structural identity of Penitrem D using advanced analytical techniques?

this compound’s structural elucidation requires a combination of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, LC-MS can confirm molecular weight and fragmentation patterns, while NMR (1D and 2D experiments) resolves stereochemistry and connectivity. Comparative analysis with known indole diterpenes like Penitrem A (a structurally related compound) is critical . Challenges include distinguishing isomers (e.g., penitrem-like compounds such as shearinine D) due to overlapping spectral features .

Q. What experimental models are suitable for preliminary screening of this compound’s bioactivity?

In vitro cytotoxicity assays using cancer cell lines (e.g., A375 melanoma cells) and neurotoxicological models (e.g., primary neuronal cultures) are common starting points. For instance, Penitrem A exhibited dose-dependent cytotoxicity against A375 cells (IC50 = 27.24 µg/mL) via MTT assays . Researchers should validate this compound’s activity using dose-response curves and include positive controls (e.g., Penitrem A) to benchmark potency .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Contradictions may arise from variations in compound purity, solvent systems (e.g., DMSO vs. ethanol), or cell line specificity. Methodological transparency is essential: report purity levels (HPLC-grade verification), solvent concentrations, and cell viability assay protocols. Cross-referencing with Penitrem A’s well-documented mechanisms (e.g., Ca²⁺-activated potassium channel inhibition) can contextualize findings .

Advanced Research Questions

Q. What genomic and transcriptomic strategies can identify this compound’s biosynthetic gene clusters?

Heterologous reconstitution in model fungi (e.g., Aspergillus oryzae) is a robust approach. For Penitrem A, two gene clusters were identified via RNA sequencing and heterologous expression, revealing 13/17 biosynthetic steps . Similar strategies for this compound should prioritize comparative genomics of penitrem-producing Penicillium strains and CRISPR-Cas9-mediated gene knockout to validate cluster functionality .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

SAR requires systematic chemical modifications (e.g., hydroxylation, methylation) followed by functional assays. For example, Penitrem A’s tremorgenic activity is linked to its tricyclic core and Cl substituent . Computational modeling (e.g., molecular docking with ion channels) can predict binding affinities of this compound derivatives. Prioritize derivatives with reduced neurotoxicity while retaining antitumor activity .

Q. What experimental designs mitigate risks when handling this compound in laboratory settings?

this compound’s toxicity necessitates strict biosafety protocols:

  • Use PPE (N95 respirators, nitrile gloves) to prevent inhalation/contact.
  • Conduct experiments in fume hoods with HEPA filters.
  • Monitor airborne particulates (OSHA-compliant limits for mycotoxins) . Toxicity data from Penitrem A (lethal in rodents at 10 mg/kg) underscore the need for rigorous exposure controls .

Q. How can researchers resolve conflicting data on this compound’s environmental stability and degradation pathways?

Stability studies under varying pH, temperature, and UV exposure are critical. For Penitrem A, poor water solubility limits environmental persistence, but photodegradation pathways remain unclear . High-resolution mass spectrometry (HRMS) can identify degradation products, while soil microcosm experiments assess bioavailability .

Methodological Frameworks

Q. Applying the FINER criteria to this compound research: How to ensure feasibility and novelty?

  • Feasibility: Secure validated analytical standards and biosafety infrastructure before initiating toxicity studies.
  • Novelty: Focus on understudied aspects (e.g., epigenetic effects of this compound vs. Penitrem A).
  • Ethical: Adhere to institutional guidelines for handling neurotoxic compounds .

Using PICO framework to design a study on this compound’s neurotoxic mechanisms:

  • Population: Primary cortical neurons (rat/mouse).
  • Intervention: this compound exposure (0.1–100 µM).
  • Comparison: Penitrem A and vehicle controls.
  • Outcome: Calcium flux assays and patch-clamp electrophysiology to quantify ion channel modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.